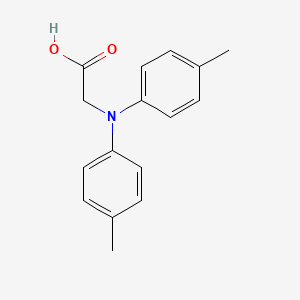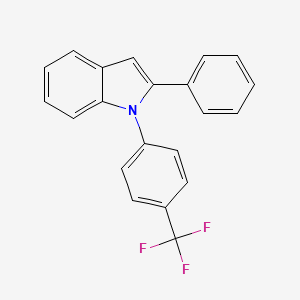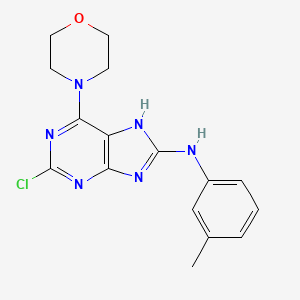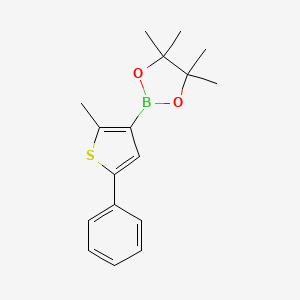
L-Valyl-L-valyl-L-cysteinyl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valil-L-valil-L-cisteinil-L-lisina es un tetrapéptido compuesto por los aminoácidos valina, cisteína y lisina. Los péptidos como éste son esenciales en varios procesos biológicos y tienen un potencial significativo en la investigación científica y las aplicaciones industriales. La secuencia única de aminoácidos en L-Valil-L-valil-L-cisteinil-L-lisina contribuye a sus propiedades y funciones específicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de L-Valil-L-valil-L-cisteinil-L-lisina generalmente involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:
Activación de aminoácidos: Los aminoácidos se activan utilizando reactivos como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC) en presencia de hidroxibenzotriazol (HOBt) o O-benzotriazol-N,N,N',N'-tetrametiluronium hexafluorofosfato (HBTU).
Acoplamiento: Los aminoácidos activados se acoplan a la cadena peptídica unida a la resina.
Desprotección: Los grupos protectores de los aminoácidos se eliminan utilizando ácido trifluoroacético (TFA) o reactivos similares.
Escisión: El péptido completo se escinde de la resina y se purifica utilizando cromatografía líquida de alta resolución (HPLC).
Métodos de producción industrial
La producción industrial de péptidos como L-Valil-L-valil-L-cisteinil-L-lisina a menudo emplea sintetizadores de péptidos automatizados, que agilizan el proceso SPPS. Estas máquinas pueden manejar la síntesis a gran escala con alta precisión y eficiencia. Además, los avances en la tecnología del ADN recombinante permiten la producción de péptidos en sistemas microbianos, lo que proporciona un método alternativo para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
L-Valil-L-valil-L-cisteinil-L-lisina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El residuo de cisteína se puede oxidar para formar enlaces disulfuro, lo que puede afectar la estructura y función del péptido.
Reducción: Los enlaces disulfuro se pueden reducir nuevamente a grupos tiol libres utilizando agentes reductores como ditiotreitol (DTT) o β-mercaptoetanol.
Sustitución: Los grupos amino en lisina pueden participar en reacciones de sustitución, como acilación o alquilación.
Reactivos y condiciones comunes
Oxidación: El peróxido de hidrógeno (H2O2) o el ácido performico se pueden utilizar para reacciones de oxidación.
Reducción: DTT o β-mercaptoetanol son agentes reductores comunes.
Sustitución: La acilación se puede realizar utilizando cloruros de acilo o anhídridos, mientras que la alquilación se puede lograr utilizando haluros de alquilo.
Principales productos formados
Oxidación: Formación de enlaces disulfuro entre residuos de cisteína.
Reducción: Grupos tiol libres en residuos de cisteína.
Sustitución: Residuos de lisina modificados con grupos acilo o alquilo.
Aplicaciones Científicas De Investigación
L-Valil-L-valil-L-cisteinil-L-lisina tiene diversas aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y reacciones de péptidos.
Biología: Investigado por su papel en las interacciones proteína-proteína y las vías de señalización celular.
Medicina: Explorado para posibles aplicaciones terapéuticas, como sistemas de administración de fármacos y fármacos basados en péptidos.
Industria: Utilizado en el desarrollo de biomateriales y como componente en formulaciones cosméticas.
Mecanismo De Acción
El mecanismo de acción de L-Valil-L-valil-L-cisteinil-L-lisina depende de su aplicación específica. En sistemas biológicos, puede interactuar con varios objetivos moleculares, como enzimas, receptores y otras proteínas. El residuo de cisteína puede formar enlaces disulfuro, lo que influye en la conformación y actividad del péptido. Además, el residuo de lisina puede participar en interacciones electrostáticas y enlaces de hidrógeno, lo que afecta aún más la función del péptido.
Comparación Con Compuestos Similares
Compuestos similares
L-Valil-L-lisil-L-cisteinilglicina: Otro tetrapéptido con una secuencia similar pero diferente disposición de aminoácidos.
L-Cisteína, L-cisteinil-L-cisteinil-L-valil-L-valil: Un péptido con múltiples residuos de cisteína y valina, lo que lleva a diferentes propiedades y funciones.
Singularidad
L-Valil-L-valil-L-cisteinil-L-lisina es único debido a su secuencia específica de aminoácidos, que le confiere propiedades químicas y biológicas distintas. La presencia de dos residuos de valina proporciona carácter hidrofóbico, mientras que los residuos de cisteína y lisina ofrecen grupos funcionales reactivos para varias reacciones químicas e interacciones.
Propiedades
Número CAS |
798540-46-2 |
|---|---|
Fórmula molecular |
C19H37N5O5S |
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H37N5O5S/c1-10(2)14(21)17(26)24-15(11(3)4)18(27)23-13(9-30)16(25)22-12(19(28)29)7-5-6-8-20/h10-15,30H,5-9,20-21H2,1-4H3,(H,22,25)(H,23,27)(H,24,26)(H,28,29)/t12-,13-,14-,15-/m0/s1 |
Clave InChI |
IQVTXLDHRDYWSR-AJNGGQMLSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(1-methylethyl)-3-thioxo-](/img/structure/B12515600.png)


diphenylsilane](/img/structure/B12515617.png)
![1-(2-hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12515621.png)

![2,2',3,3'-Tetrahydro-5,5'-bi[1,4]dithiino[2,3-c]furan](/img/structure/B12515644.png)


![Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B12515664.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine](/img/structure/B12515667.png)

![[3-[[3,5-Bis[[3,5-bis(hydroxymethyl)phenoxy]methyl]phenyl]methoxy]-5-(hydroxymethyl)phenyl]methanol](/img/structure/B12515670.png)
